molecular formula C16H14N6OS B2990815 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892749-99-4

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2990815
CAS No.: 892749-99-4
M. Wt: 338.39
InChI Key: NHLGWPCHVVUYCL-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a unique organic compound known for its multifaceted applications in various scientific fields. This compound, characterized by its complex structure, is often utilized in synthetic chemistry, materials science, and potential medicinal chemistry research due to its diverse functional groups.

Mechanism of Action

Target of Action

Similar compounds have been found to act as activators of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

These compounds typically bind to specific sites on the GIRK channels, leading to a conformational change that allows potassium ions to flow through the channel .

Biochemical Pathways

The activation of GIRK channels can have a significant impact on several biochemical pathways. Most notably, it can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus influencing neuronal signaling .

Pharmacokinetics

Similar compounds have shown improved metabolic stability , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The activation of GIRK channels can lead to a decrease in neuronal excitability, which can have various effects depending on the specific neurons involved. This could potentially be used to treat conditions related to overexcitability of neurons, such as certain neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

  • Step 1: : Starting with 3-ethylphenylamine, it undergoes acylation with thiophene-2-carbonyl chloride to form an intermediate.

  • Step 2: : The intermediate is then cyclized with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

  • Step 3: : Finally, the cyclization of the oxadiazole intermediate with azide yields the triazole derivative.

Industrial Production Methods

Industrial production involves optimized reaction conditions with controlled temperature and pressure to maximize yield and purity. Solvent selection, purification techniques, and catalysis play critical roles in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions at the ethyl group and thiophene moiety.

  • Reduction: : Reduction reactions may target the triazole and oxadiazole rings.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the ethylphenyl and thiophene groups.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.

  • Reduction: : Often performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Common reagents include halogens for electrophilic substitution and strong nucleophiles like amines for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Generates aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.

  • Reduction: : Produces partially or fully hydrogenated compounds.

  • Substitution: : Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Utilized as a building block in the synthesis of more complex molecules.

  • Acts as a ligand in coordination chemistry due to its multiple nitrogen atoms.

Biology

  • Investigated for its antimicrobial properties.

  • Explored for potential use in enzyme inhibition studies.

Medicine

  • Studied for its anticancer and antiviral activities.

  • Potential application in designing drugs targeting specific biological pathways.

Industry

  • Used in the development of new materials with specific electronic properties.

  • Applied in the manufacturing of sensors and organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethylphenyl)-4-(1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole: : Lacks the thiophene moiety but retains similar core structures.

  • 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: : Similar but without the 3-ethylphenyl group.

Highlighting Uniqueness

  • The presence of both ethylphenyl and thiophene groups in 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine distinguishes it from similar compounds, imparting unique chemical reactivity and biological activity profiles.

This detailed exploration of this compound showcases its multifaceted significance in various scientific domains. What do you think is the most fascinating aspect?

Properties

IUPAC Name

3-(3-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c1-2-10-5-3-6-11(9-10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-7-4-8-24-12/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLGWPCHVVUYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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